

Synthesis of p-Tolyl Benzoate: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *p*-Tolyl benzoate

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Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **p-tolyl benzoate**, an aromatic ester of significant interest in organic synthesis and as an intermediate in the development of pharmaceuticals and other fine chemicals. The primary synthesis route detailed is the Schotten-Baumann reaction of p-cresol with benzoyl chloride. An alternative zinc-catalyzed method is also presented. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies, data presentation, and visualizations to ensure reproducible and efficient synthesis.

Introduction

p-Tolyl benzoate (4-methylphenyl benzoate) is an aromatic ester synthesized from p-cresol and a benzoic acid derivative, typically benzoyl chloride.[1] The ester linkage and the aromatic rings confer specific chemical properties that make it a valuable building block in organic chemistry. The synthesis is a classic example of nucleophilic acyl substitution. The Schotten-Baumann reaction, which employs a base like sodium hydroxide, is a common and effective method for this transformation.[2][3] This reaction proceeds by converting the phenol into a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride.[4] An alternative, solvent-free approach utilizing a zinc catalyst has also been reported, offering a greener and potentially more efficient synthetic route.[5]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of p-Tolyl Benzoate

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1][6]
Molecular Weight	212.24 g/mol	[1][6]
Appearance	Colorless to white crystalline solid	[6]
Melting Point	72 °C	[6]
Boiling Point	316 °C	[6]
Solubility	Insoluble in water; soluble in non-polar solvents.	[7]
¹ H NMR (CDCl ₃)	See Table 3 for detailed assignments	[8]
¹³ C NMR (CDCl ₃)	See Table 4 for detailed assignments	
IR Spectrum (KBr)	See Table 5 for key absorption bands	

Table 2: Comparison of Synthesis Protocols

Parameter	Protocol 1: Schotten-Baumann Reaction	Protocol 2: Zinc-Catalyzed Reaction
Catalyst/Base	10% Sodium Hydroxide	Zinc dust
Solvent	Water (and organic solvent for work-up)	Solvent-free
Reaction Time	~15-30 minutes	Not specified
Temperature	Room temperature (with cooling)	25 °C
Typical Yield	High (specific yield not reported)	Excellent (up to 95%)[5]
Work-up	Filtration, washing, recrystallization	Catalyst recovery and recycling

Experimental Protocols

Safety Precautions: Benzoyl chloride is a lachrymatory agent and should be handled in a fume hood. p-Cresol and sodium hydroxide are corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Protocol 1: Synthesis of p-Tolyl Benzoate via Schotten-Baumann Reaction

This protocol is adapted from the general procedure for the benzylation of phenols.[9]

Materials:

- p-Cresol
- Benzoyl chloride
- 10% (w/v) Sodium hydroxide solution
- Ethanol (for recrystallization)

- Deionized water

- Ice

Equipment:

- Erlenmeyer flask (125 mL) with a stopper
- Magnetic stirrer and stir bar
- Graduated cylinders
- Pipettes
- Beakers
- Büchner funnel and filter flask
- Melting point apparatus

Procedure:

- In a 125 mL Erlenmeyer flask, dissolve a specific amount of p-cresol in 15 mL of 10% sodium hydroxide solution.
- Cool the flask in an ice bath.
- Slowly add a molar excess of benzoyl chloride to the solution while stirring vigorously. The addition should be done portion-wise over approximately 10-15 minutes.
- After the addition is complete, stopper the flask and continue to stir vigorously for an additional 15 minutes. The disappearance of the pungent smell of benzoyl chloride indicates the completion of the reaction.
- The solid product, **p-tolyl benzoate**, will precipitate out of the solution.
- Collect the crude product by vacuum filtration using a Büchner funnel.

- Wash the solid product thoroughly with cold deionized water to remove any unreacted starting materials and sodium benzoate.
- Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure **p-tolyl benzoate** crystals.
- Dry the purified crystals and determine the yield and melting point.
- Characterize the product using IR and NMR spectroscopy.

Protocol 2: Zinc-Catalyzed Synthesis of p-Tolyl Benzoate

This protocol is based on a reported solvent-free synthesis.^[5]

Materials:

- p-Cresol
- Benzoyl chloride
- Zinc dust (catalytic amount)

Equipment:

- Round-bottom flask or reaction vial
- Magnetic stirrer and stir bar

Procedure:

- In a reaction vessel, mix p-cresol and benzoyl chloride in a suitable molar ratio.
- Add a catalytic amount of zinc dust to the mixture.
- Stir the reaction mixture at 25 °C. The reaction is reported to be instantaneous.^[5]
- Upon completion of the reaction, the catalyst can be recovered for reuse.

- The product, **p-tolyl benzoate**, can be purified by appropriate methods such as recrystallization.
- Characterize the product using IR and NMR spectroscopy.

Characterization Data

Table 3: ^1H NMR Data for p-Tolyl Benzoate

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
d 8.18	d	2H	Aromatic H (ortho to C=O)
d 7.62	t	1H	Aromatic H (para to C=O)
d 7.50	t	2H	Aromatic H (meta to C=O)
d 7.24	d	2H	Aromatic H (ortho to O)
d 7.09	d	2H	Aromatic H (meta to O)
d 2.38	s	3H	-CH ₃

Solvent: CDCl₃

Table 4: ^{13}C NMR Data for p-Tolyl Benzoate

Chemical Shift (ppm)	Assignment
d 165.3	C=O (ester)
d 148.6	Aromatic C-O
d 136.2	Aromatic C-CH ₃
d 133.5	Aromatic C-H (para to C=O)
d 130.1	Aromatic C-H (ortho to C=O)
d 129.9	Aromatic C-H (meta to O)
d 129.6	Aromatic C (ipso to C=O)
d 128.5	Aromatic C-H (meta to C=O)
d 121.3	Aromatic C-H (ortho to O)
d 21.0	-CH ₃

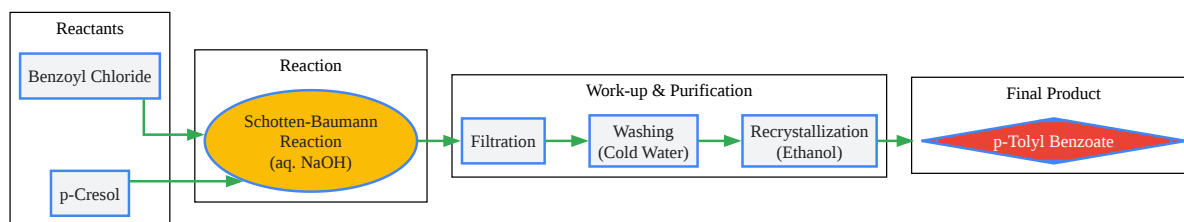
Solvent: CDCl₃

Table 5: Key IR Absorption Bands for p-Tolyl Benzoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1735	Strong	C=O stretch (ester)
~1270	Strong	C-O stretch (ester)
~3050	Medium	C-H stretch (aromatic)
~1600, ~1450	Medium	C=C stretch (aromatic ring)

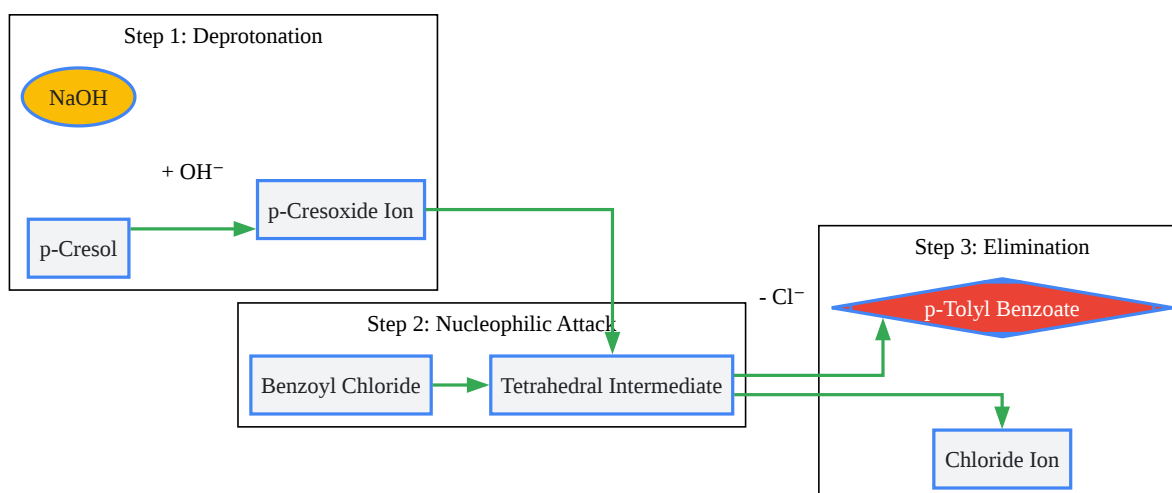
Data obtained from the NIST WebBook for the condensed phase IR spectrum.[8]

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **p-tolyl benzoate**.



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Caption: Schotten-Baumann reaction mechanism for **p-tolyl benzoate** synthesis.

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